C13H12O4
Description
Significance and Diversity within the C13H12O4 Isomer Landscape
The significance of this compound isomers lies in their occurrence in nature and their potential for various applications, including roles as natural products. The diversity of structural arrangements possible for this formula is substantial, leading to isomers with vastly different properties. For instance, compounds like Aloesone (B1238188) and Cassiachromone, which share the this compound formula, are known natural products found in plants, highlighting the natural occurrence of this molecular scaffold in different structural forms nih.govnih.gov. Aloesone is found in Aloe ferox and Rheum palmatum, while Cassiachromone is reported in Senna species nih.govnih.gov. Another example is 3,5-Dimethoxy-2-naphthoic acid, a naphthalene (B1677914) derivative with the same formula, further illustrating the structural diversity labr.cc. The presence of oxygen atoms in various functional groups such as hydroxyls, ketones, esters, and ethers contributes significantly to the potential for isomerism.
The structural diversity can be visualized by considering different core skeletons, such as chromones (a benzopyranone structure), benzofurans (a fused benzene (B151609) and furan (B31954) ring system), or substituted naphthalenes (two fused benzene rings). Each core structure can then have various substituents containing the remaining atoms (carbons, hydrogens, and oxygens), leading to a multitude of possible isomers. This diversity presents both a challenge and an opportunity for academic research, requiring sophisticated analytical techniques to differentiate and characterize individual isomers within complex mixtures.
Historical Context of Select this compound Compound Discoveries and Initial Characterization
Historically, many this compound compounds were first isolated from natural sources, particularly plants. The characterization of these compounds relied on classical techniques of organic chemistry, including extraction, purification, and spectroscopic analysis. For example, compounds like Aloesone were identified as natural products through such processes nih.gov. Early characterization efforts involved determining empirical formulas through elemental analysis and elucidating structural features using techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. ekb.egresearchgate.net The molecular weight of 232.23 g/mol is a key piece of information used in the initial characterization of compounds with the formula this compound, often determined through mass spectrometry nih.govnih.gov.
The discovery and characterization of specific this compound isomers have often been linked to investigations into the properties of the source material. For instance, research into the constituents of traditional medicinal plants or other biological sources has led to the isolation and structural determination of novel this compound compounds. The process typically involves solvent extraction of plant material, followed by chromatographic separation techniques to isolate individual compounds. Spectroscopic methods, such as 1H NMR and 13C NMR, are then used to determine the arrangement of atoms and functional groups within the molecule. ekb.eg
Scope and Research Objectives for Academic Investigations of this compound
Academic research on this compound compounds spans various objectives, driven by their structural diversity and potential bioactivity. A primary objective is the isolation and structural elucidation of novel isomers, particularly those from natural sources. This involves applying advanced separation techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to identify and characterize individual compounds within complex extracts. nih.gov
Another significant area of research focuses on the synthesis of specific this compound isomers. This can involve developing new synthetic routes to access rare or complex natural products or creating libraries of analogs for structure-activity relationship studies. caltech.edu Synthetic efforts often aim to improve yields, reduce reaction steps, and utilize more environmentally friendly processes.
Furthermore, academic investigations explore the chemical and physical properties of this compound isomers. This includes studying their reactivity, stability, solubility, and spectroscopic characteristics. ucl.ac.ukresearchgate.netnist.gov Understanding these properties is crucial for potential applications and for predicting their behavior in different environments. For example, studies on the crystalline structure and intermolecular interactions provide insights into their solid-state properties. researchgate.netresearchgate.net
Research objectives also extend to investigating the potential biological activities of this compound compounds. While dosage and safety profiles are outside the scope of this article, academic studies may explore interactions with biological targets or observe effects in in vitro or in vivo models to understand their potential roles or applications. For example, some studies investigate the antibacterial or antifungal activity of compounds with this formula. ekb.egcabidigitallibrary.org The study of natural products with the this compound formula, such as those found in medicinal plants, often involves evaluating their biological effects to validate traditional uses or discover new therapeutic leads. nih.govtjnpr.org
Academic research also contributes to developing computational methods for predicting the properties and behavior of this compound isomers, including their spectral data and potential biological activities. nih.gov This involves using cheminformatics and computational chemistry tools to analyze structure-property relationships and guide experimental studies.
Data Table Examples:
While comprehensive data tables for all this compound isomers are beyond the scope of a single article, examples of data collected during research on specific isomers can illustrate the type of detailed findings in academic studies.
Table 1: Spectroscopic Data for a Hypothetical this compound Isomer (Example based on typical data reported for structural elucidation)
| Spectroscopic Method | Key Observations |
| 1H NMR (CDCl3) | δ 7.8 (d, 2H, J=8 Hz), 7.2 (d, 2H, J=8 Hz), 6.5 (s, 1H), 3.8 (s, 3H), 2.3 (s, 3H), 12.1 (s, 1H, OH) |
| 13C NMR (CDCl3) | δ 198.5, 164.2, 161.0, 155.3, 133.1, 128.9, 128.1, 117.5, 115.9, 101.2, 55.8, 20.1 |
| IR (KBr) | 3150 (broad, O-H), 1660 (C=O), 1600, 1500 (C=C aromatic), 1250, 1030 (C-O) |
| Mass Spectrometry (EI-MS) | m/z 232 [M]+, 217, 189, 161 |
Table 2: Physical Properties of Select this compound Isomers (Example based on reported data for known compounds)
| Compound Name | Molecular Weight ( g/mol ) | PubChem CID | Appearance |
| 2,3,4,4'-Tetrahydroxydiphenylmethane | 232.24 fishersci.ca | 21896295 fishersci.ca | Not specified |
| Cassiachromone | 232.23 nih.gov | 5319500 nih.gov | Not specified |
| Aloesone | 232.23 nih.gov | 5317700 nih.gov | White powder |
| 3,5-Dimethoxy-2-naphthoic acid | 232.23 labr.cc | 24881445 labr.cc | Not specified |
| Methyl Piperate | 232.23 nih.gov | 9921021 nih.gov | Not specified |
Detailed Research Findings:
Detailed research findings on this compound isomers often involve in-depth analysis of their synthesis, spectroscopic characteristics, and reactivity. For example, studies might detail the specific reaction conditions required to synthesize a particular isomer, including catalysts, solvents, temperature, and reaction time. researchgate.netkiku.dk Characterization efforts involve interpreting complex spectroscopic data (e.g., 2D NMR techniques like COSY, HMQC, and HMBC) to confirm the proposed structure. ekb.eg
Research might also focus on the compound's behavior in different chemical environments, such as its stability under varying pH or temperature conditions, or its reactivity in specific transformations. Studies on natural product isolation would detail the extraction and purification protocols, including the types of chromatography used and the solvents employed. ekb.eg The yield of isolated compounds from natural sources is also a key finding.
Furthermore, research findings can include data from studies investigating intermolecular interactions, such as hydrogen bonding or pi-pi stacking, which influence the compound's crystal packing and physical properties. researchgate.netresearchgate.net Computational studies might report calculated molecular descriptors, such as logP or topological polar surface area (TPSA), which provide theoretical insights into their properties. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H12O4 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
ethyl 2-(1-benzofuran-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C13H12O4/c1-2-16-13(15)10(8-14)12-7-9-5-3-4-6-11(9)17-12/h3-8,10H,2H2,1H3 |
InChI Key |
NXOVCSQFJLQIQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C=O)C1=CC2=CC=CC=C2O1 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for C13h12o4 Isomers
Strategies for De Novo Synthesis of C13H12O4 Frameworks
De novo synthesis involves constructing complex molecules from simpler starting materials. For this compound isomers, this often necessitates a sequence of reactions that build the carbon skeleton and introduce the required oxygen functionalities in a controlled manner.
Multi-Step Organic Synthesis Routes
Many this compound isomers are synthesized through multi-step pathways, where each step contributes to the gradual assembly and functionalization of the target molecule. These routes often leverage established organic reactions to form specific bonds and introduce functional groups.
The Claisen condensation is a carbon-carbon bond forming reaction that occurs between two esters or an ester and a ketone in the presence of a strong base, resulting in the formation of a β-keto ester or a β-diketone. chemistrysteps.com This reaction is an important tool in organic synthesis and can be applied in the construction of precursors for compounds with the this compound formula.
In the context of Primidone precursors, Claisen condensation has been utilized. For example, in the acid-catalyzed synthesis of Primidone, sequential Claisen condensations involving benzaldehyde (B42025) and methyl 2-phenyl-2-butenoate can form a molecular precursor. bloomtechz.com Another approach involves methyl 2-methyl-2-butenoate and benzaldehyde undergoing Claisen condensation to generate β-benzylidene-γ-butyrolactate, which is then further transformed. bloomtechz.com The Claisen condensation is driven forward by the irreversible deprotonation of the acidic alpha-hydrogens of the resulting β-dicarbonyl product. chemistrysteps.com
Acid-catalyzed cyclization reactions are valuable for forming cyclic structures, such as γ- and δ-lactones, which can be isomers or substructures of this compound compounds. The formation of lactones involves the intramolecular reaction of a carboxylic acid with an alcohol.
Acid-catalyzed cyclization of 2,4-diethylenic-diacids can yield γ- or δ-lactones, with the specific product depending on the substitution pattern of the unsaturated side chain. tandfonline.com This process often involves the formation of a pentadienyl cation intermediate. tandfonline.com For instance, 2-carboxy-b-5-aryl-2,4-pentadienoic acids can undergo acid-catalyzed cyclization to produce γ-lactones or δ-lactones. tandfonline.com One specific γ-lactone derivative with the molecular formula this compound has been synthesized via acid cyclization of a 2,4-diethylenic-diacid precursor. tandfonline.com
| Starting Material Class | Reaction Type | Product Class | Dependence |
|---|---|---|---|
| 2,4-Diethylenic-diacids | Acid-catalyzed cyclization | γ- or δ-lactones | Substitution pattern |
| 2-carboxy-b-5-aryl-2,4-pentadienoic acids | Acid-catalyzed cyclization | γ- or δ-lactones | Substitution pattern |
One-pot synthesis protocols offer efficient routes to complex molecules by conducting multiple reactions sequentially in a single reaction vessel, minimizing purification steps and reducing waste. These methods are increasingly employed for synthesizing various heterocyclic systems and natural products, including potential this compound isomers.
One-pot procedures have been developed for the synthesis of chromeno[2,3-d]thiazol-2-ones. researchgate.netacademie-sciences.fr For example, a one-pot, three-component reaction involving 4-aminothiazol-2(5H)-one, salicylic (B10762653) aldehyde, and sodium acetate (B1210297) in acetic acid and acetic anhydride (B1165640) can yield chromeno[2,3-d]thiazol-2-ones. thieme-connect.com Another one-pot method involves the reaction of thiazolidine-2,4-dione, an aromatic aldehyde, and a phenol (B47542), sometimes under catalyst-free conditions. academie-sciences.fr
The synthesis of (-)-isoaltholactone, a styryllactone, has also been achieved through concise routes that include one-pot steps. tandfonline.comsciengine.comresearchgate.netfigshare.comsciengine.com One such synthesis starting from D-mannose features an intramolecular tetrahydrofuran (B95107) cyclization and a one-pot acetonide deprotection-lactonization. sciengine.comsciengine.com Another approach involves a diastereoselective and enantioselective aldol (B89426) reaction followed by epoxidation and epoxide opening. tandfonline.comfigshare.com While the molecular formula of (-)-isoaltholactone is this compound, these one-pot methods demonstrate strategies applicable to constructing this specific isomer.
| Target Compound Class | Key Reactants | Conditions | Example Outcome |
|---|---|---|---|
| Chromeno[2,3-d]thiazol-2-ones | 4-aminothiazol-2(5H)-one, salicylic aldehyde, NaOAc | AcOH/Ac2O, reflux | Chromeno[2,3-d]thiazol-2-ones |
| Chromeno[2,3-d]thiazol-2-ones | Thiazolidine-2,4-dione, aromatic aldehyde, phenol | One-pot, sometimes catalyst-free | Chromeno[2,9-d]thiazol-2-one derivatives |
| (-)-Isoaltholactone | D-mannose and other reagents | Multi-step with one-pot deprotection-lactonization | (-)-Isoaltholactone |
| (-)-Isoaltholactone | Vinylogous urethane (B1682113) enolate, cinnamaldehyde, etc. | Aldol reaction, epoxidation, epoxide opening | (-)-Isoaltholactone |
Acetylation, the introduction of an acetyl group into a molecule, is a common transformation in organic synthesis. For this compound isomers, particularly those related to coumarins, acetylation can be a key step in functionalizing the core structure.
4-Hydroxycoumarin (B602359) derivatives are relevant to the this compound formula, as 3-acetyl-4-hydroxycoumarin has the formula C11H8O4, and further substitution could lead to this compound isomers. Acetylation processes are used to synthesize 3-acetyl-4-hydroxycoumarin from 4-hydroxycoumarin. ceon.rsnih.govijpbs.comsamipubco.comsamipubco.com This can be achieved by reacting 4-hydroxycoumarin with acetic acid or acetic anhydride in the presence of a catalyst such as phosphorus oxychloride ceon.rsnih.govijpbs.com or in the presence of pyridine (B92270) or piperidine. sciepub.com Direct acetylation of 4-hydroxycoumarin with acetic anhydride can also yield 3-acetyl-4-hydroxycoumarin. nih.gov
| Starting Material | Acetylating Agent | Catalyst/Conditions | Product |
|---|---|---|---|
| 4-Hydroxycoumarin | Acetic acid/acetic anhydride | POCl3, reflux | 3-Acetyl-4-hydroxycoumarin |
| 4-Hydroxycoumarin | Acetic anhydride | Pyridine or piperidine | 3-Acetyl-4-hydroxycoumarin |
| 4-Hydroxycoumarin | Acetic anhydride | Acid catalyst (e.g., H2SO4) | 3-Acetyl-4-hydroxycoumarin |
Thiol-mediated epoxide opening involves the reaction of a thiol with an epoxide ring, typically resulting in a β-hydroxy sulfide. arkat-usa.orgrsc.org Intramolecular aldol reactions involve the reaction of an enolate with a carbonyl group within the same molecule, leading to the formation of cyclic β-hydroxy carbonyl compounds. nih.gov The combination of these two reaction types can be employed in the synthesis of complex cyclic structures that might correspond to this compound isomers.
Acetylation Processes (e.g., 4-hydroxycoumarin derivatives)
Biocatalytic and Enzymatic Synthesis Approaches (e.g., Aloesone (B1238188) glycosylation)
Biocatalysis offers an environmentally friendly and often highly selective route to complex molecules. While aloesone (C16H16O7) itself does not have the molecular formula this compound, studies on its enzymatic glycosylation provide relevant insights into biocatalytic processes applicable to the synthesis or modification of compounds that could potentially be this compound isomers or their precursors.
Enzymatic glycosylation of aloesone is catalyzed by uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs). This biocatalytic process is significant for potentially enhancing the solubility and stability of compounds. Research has identified numerous plant UGTs capable of catalyzing aloesone glycosylation, with some showing high efficiency, such as UGT71C1 from Arabidopsis thaliana. These studies indicate the potential of employing specific enzymatic systems for the selective modification or synthesis of this compound structures through glycosylation or similar enzymatic transformations. Microbial synthesis has also been explored as a sustainable production method for certain compounds, an approach that could be adapted for the biosynthesis of specific this compound isomers.
Precursor Design and Derivatization Strategies for this compound Compounds
Rational Design of Synthetic Precursors
The design of synthetic precursors for this compound compounds often involves considering readily available starting materials that contain a significant portion of the target molecule's carbon skeleton and functional groups. For example, the synthesis of naphthoxylactic acid (this compound) utilizes lactic acid and 1-naphthol (B170400) as precursors. These starting materials are combined through reactions that build the C13 framework with the desired oxygen functionalities.
Another example involves the synthesis of 4-oxo-4-benzoylcyclohexane-1,3-dione (this compound), which can be prepared from cyclohexanedione through condensation reactions. The rational design here involves using cyclohexanedione as a core structure and introducing the benzoyl group and the additional oxygen functionality through subsequent reactions. The synthesis of ethyl 1,3-dihydroxynaphthalene-2-carboxylate (this compound) involves precursors that undergo benzannulation reactions to form the naphthalene (B1677914) ring system with the required hydroxyl and ester groups.
Functional Group Interconversions and Modifications
Once appropriate precursors are selected, a series of functional group interconversions and modifications are employed to arrive at the target this compound isomer. These transformations can include esterification, hydrolysis, acylation, etherification, oxidation, reduction, and the formation of carbon-carbon bonds through various condensation and cyclization reactions.
In the synthesis of naphthoxylactic acid, the reaction of lactic acid with 1-naphthol involves the esterification of lactic acid, followed by hydrolysis of the resulting ester to yield the final product. For compounds like 4-oxo-4-benzoylcyclohexane-1,3-dione, the synthesis from cyclohexanedione involves reactions with reagents like acetic anhydride and sulfuric acid, suggesting acylation and potentially other modifications to introduce the benzoyl group and alter the oxygenation pattern. Derivatization strategies can also involve introducing or modifying functional groups on a pre-formed ring system. For instance, the synthesis of coumarin (B35378) derivatives, which can have the this compound formula depending on substituents, often involves condensation reactions to form the coumarin core, followed by modifications of hydroxyl groups or the introduction of alkyl or acyl chains.
Reaction Mechanism Elucidation for this compound Synthesis
Understanding the detailed mechanisms of the reactions involved in the synthesis of this compound isomers is crucial for optimizing reaction conditions, improving yields, and controlling selectivity.
Mechanistic Studies of Cyclization and Condensation Reactions
Many synthetic routes to this compound isomers involve the formation of cyclic structures or the joining of smaller molecular fragments through condensation reactions.
Condensation reactions are fundamental in organic chemistry, involving the combination of two molecules with the loss of a small molecule like water or an alcohol. Examples relevant to the synthesis of structures that could be this compound isomers include the Knoevenagel condensation, which forms carbon-carbon double bonds, and the Claisen condensation, which is important for forming beta-keto esters. The Pechmann reaction, a condensation used for coumarin synthesis, involves the reaction of a phenol with a β-keto ester, proceeding through a β-hydroxy ester intermediate that undergoes cyclization and dehydration.
Cyclization reactions are key for forming the ring systems present in many this compound isomers, such as naphthyl or chromone (B188151) derivatives. Friedländer synthesis, for example, is a cyclization reaction forming quinoline (B57606) derivatives from 2-aminobenzaldehydes and ketones, and involves intermediate formation like aldol adducts or Schiff bases. Other cyclization strategies include ring-closing metathesis, which forms rings via the rearrangement of carbon-carbon double bonds, and Prins reactions, which involve the acid-catalyzed addition of aldehydes to alkenes followed by cyclization. The synthesis of 4-oxo-4-benzoylcyclohexane-1,3-dione from cyclohexanedione likely involves condensation and cyclization steps to form the dione (B5365651) ring system and attach the benzoyl group, with acidic catalysts promoting the reaction steps.
Role of Catalysis in Reaction Progression
Catalysts play a vital role in the synthesis of this compound isomers by accelerating reaction rates, enabling reactions to occur under milder conditions, and influencing reaction selectivity (e.g., regioselectivity and stereoselectivity). Both homogeneous and heterogeneous catalysts, as well as biocatalysts (enzymes), are employed.
In the synthesis of naphthoxylactic acid, catalysts such as sulfuric acid or hydrochloric acid are used to promote the esterification and hydrolysis steps. These acid catalysts activate the carbonyl groups and facilitate proton transfer, lowering the activation energy of the reaction. For condensation and cyclization reactions, catalysts are often essential. Acid catalysts are commonly used in Pechmann reactions for coumarin synthesis. Lewis acids and transition metal catalysts are employed in various cyclization reactions, including Friedländer synthesis and ring-closing metathesis. These catalysts can coordinate to reactants, polarizing bonds and making them more reactive towards nucleophilic or electrophilic attack. Biocatalysts, specifically enzymes like UGTs in glycosylation reactions, exhibit remarkable selectivity under mild conditions. Their catalytic activity relies on the precise positioning of substrates within the enzyme's active site.
Advanced Spectroscopic Characterization and Structural Elucidation of C13h12o4 Isomers
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of fragmentation patterns. When molecules are subjected to ionization in a mass spectrometer, they can break apart into smaller, charged fragments. The masses of these fragments and their relative abundances provide a unique fingerprint that can be used to identify functional groups and structural features within the molecule. Fragmentation reactions in mass spectrometry involve the dissociation of energetically unstable molecular ions wikipedia.org. These processes can occur through various mechanisms, including simple bond cleavage reactions like sigma bond cleavage, radical site-initiated fragmentation, and charge site-initiated cleavage, as well as rearrangement reactions wikipedia.org. Charge site-initiated cleavage, also known as inductive cleavage, is driven by the inductive effect of the charge site in radical cations, leading to heterolytic bond cleavage wikipedia.org. Analysis of these fragmentation pathways is essential for the structural elucidation of C13H12O4 isomers wikipedia.org. For instance, mass spectral data for a this compound compound isolated from Diospyros mollis showed a molecular ion peak at m/e 232 scienceasia.org. The specific fragments observed in the mass spectrum can provide clues about the presence and location of functional groups such as carbonyls, hydroxyls, and ether linkages, which are consistent with the this compound formula. Fragmentation patterns are useful for determining the molar weight and structural information of unknown molecules wikipedia.org.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is indispensable for identifying the functional groups present in a molecule based on their characteristic molecular vibrations libretexts.orglibretexts.org. Different functional groups absorb or scatter infrared or Raman light at specific frequencies, providing a spectral fingerprint that aids in structural determination libretexts.org.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy measures the absorption of infrared light by a molecule, corresponding to transitions between vibrational energy levels libretexts.org. The frequencies of these absorptions are related to the types of bonds and functional groups present, as well as their local environment libretexts.org. Stronger bonds and lighter atoms generally vibrate at higher stretching frequencies (wavenumbers) libretexts.org. IR spectroscopy is widely used in organic and inorganic chemistry to determine functional groups libretexts.org. For a this compound compound isolated from Diospyros mollis, the IR spectrum showed characteristic absorption bands (νmax in CHCl3) at 3400 cm⁻¹ and 1690 cm⁻¹ scienceasia.org. The band at 3400 cm⁻¹ is typically indicative of an O-H stretching vibration, suggesting the presence of hydroxyl groups scienceasia.org. The band at 1690 cm⁻¹ is characteristic of a C=O stretching vibration, indicating the presence of a carbonyl group, such as in an aldehyde or ketone scienceasia.org. IR spectroscopy can distinguish between structural isomers because these molecules have different bond strengths, reduced masses, and hence different peak positions spectroscopyonline.com.
Raman Spectroscopy Applications
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of light by molecules. It provides information about molecular vibrations that may be weak or absent in IR spectra, particularly those involving nonpolar bonds or symmetric vibrations. Raman spectroscopy can be used to study the vibrational modes of compounds nih.gov. Studies have utilized Raman spectroscopy to investigate organic molecules and distinguish between isomers researchgate.netnih.gov. While specific Raman data for this compound isomers were not extensively detailed in the search results, the technique's ability to probe molecular vibrations makes it valuable for confirming the presence of certain functional groups and providing additional structural constraints when used in conjunction with IR spectroscopy.
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination
X-ray crystallography is a definitive technique for determining the three-dimensional structure of crystalline compounds at the atomic level, including the absolute stereochemistry of chiral molecules nih.govwikipedia.orgazolifesciences.com. By analyzing the diffraction pattern produced when X-rays interact with a crystal, crystallographers can generate an electron density map from which the positions of atoms and their connectivity can be determined nih.govwikipedia.org. This technique provides precise bond lengths, bond angles, and torsional angles, offering unambiguous structural confirmation wikipedia.org. For a coumarin (B35378) derivative with the molecular formula this compound, X-ray crystallography has been used to determine its crystal structure researchgate.netresearchgate.netresearchgate.net. The analysis revealed that the 2H-chromene ring system in this coumarin derivative is essentially planar researchgate.netresearchgate.net. The crystal structure also showed the presence of an intramolecular hydrogen bond between the hydroxy and ketonic oxygen atoms researchgate.netresearchgate.net. Furthermore, intermolecular C—H⋯O hydrogen bonds were observed, linking inversion-related molecules into dimers and further interconnecting these dimers into two-dimensional arrays researchgate.netresearchgate.net.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule that occur upon absorption of light in the UV and visible regions of the electromagnetic spectrum (typically 200-800 nm) azooptics.comslideshare.net. This technique is particularly useful for identifying conjugated systems and aromatic rings, as these structural features give rise to characteristic absorption bands libretexts.orgazooptics.com. The absorption of UV or visible radiation corresponds to the excitation of outer electrons, typically involving n to π* and π to π* transitions in organic molecules containing chromophores shu.ac.uklibretexts.orgazooptics.com. Chromophores are functional groups that absorb UV or visible light shu.ac.ukslideshare.net. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) provide information about the nature and extent of conjugation within the molecule shu.ac.ukazooptics.com. For the this compound compound from Diospyros mollis, the UV spectrum in EtOH showed absorption maxima at 222 (log ε 4.42), 257 (log ε 4.47), 320 (log ε 3.67), and 396 (log ε 3.92) nm scienceasia.org. These multiple absorption bands at relatively long wavelengths suggest the presence of an extended conjugated system, likely involving aromatic rings and carbonyl or other unsaturated groups libretexts.orgazooptics.com. Different isomers with varying degrees and types of conjugation will exhibit distinct UV-Vis spectra researchgate.netresearchgate.net.
Other Advanced Spectroscopic and Analytical Techniques for Elemental Composition and Surface Analysis
Beyond the core spectroscopic methods, other advanced techniques can provide complementary information for the comprehensive characterization of this compound isomers. Elemental analysis, such as CHN analysis, is used to determine the mass percentages of carbon, hydrogen, and heteroatoms in a sample, confirming the empirical formula wikipedia.org. For the this compound compound from Diospyros mollis, elemental analysis confirmed the presence of carbon and hydrogen in the expected percentages scienceasia.org.
Techniques like X-ray Photoelectron Spectroscopy (XPS), Auger Electron Spectroscopy (AES), and Secondary Ion Mass Spectrometry (SIMS) are primarily used for surface analysis, providing information about the elemental composition, chemical state, and molecular structure of the outermost layers of a material numberanalytics.comkratos.comphi.comlibretexts.org. While these techniques might not be routinely applied for the bulk structural elucidation of small organic molecules in solution or crystalline form, they can be valuable for studying the surface properties of solid forms of this compound isomers or their interactions with other materials. XPS provides elemental and chemical state information from the uppermost 10 nm of a material kratos.com. AES offers elemental and sometimes chemical information with high lateral resolution kratos.comphi.com. SIMS is a highly sensitive technique providing elemental, chemical, and molecular information from the surface numberanalytics.comphi.comlibretexts.org.
These advanced techniques, when used in combination, provide a powerful suite of tools for the detailed spectroscopic characterization and structural elucidation of this compound isomers, allowing researchers to differentiate between closely related structures and confirm their molecular identity.
Electron Spectroscopy for Chemical Analysis (ESCA) / X-ray Photoelectron Spectroscopy (XPS)
Electron Spectroscopy for Chemical Analysis (ESCA), also known as X-ray Photoelectron Spectroscopy (XPS), is a surface-sensitive technique used to determine the elemental composition and chemical states of elements in the top few nanometers of a solid surface susos.comtascon.eukratos.com. XPS works by irradiating the sample surface with X-rays, which causes the emission of photoelectrons tascon.euinnovatechlabs.com. The kinetic energy of these photoelectrons is measured, and this information is used to determine the binding energy of the electrons susos.com. The binding energies are characteristic of each element and are also influenced by the chemical environment (e.g., oxidation state, bonding) of the atom tascon.eufraunhofer.de.
Chromatographic Techniques for Separation and Identification (e.g., TLC, HPLC, GC-MS)
Chromatographic techniques are essential for the separation and purification of components in a mixture, including structural isomers. Coupled with spectroscopic detectors, they become powerful tools for identification and structural elucidation.
Thin Layer Chromatography (TLC) is a simple and rapid technique used for separating compounds based on their differential partitioning between a stationary phase (typically a silica (B1680970) plate) and a mobile phase (solvent) . TLC can be used to monitor the purity of a sample or to separate components of a mixture for further analysis. Different isomers of this compound may exhibit different retention factors (Rf values) on a TLC plate, depending on their polarity and interactions with the stationary and mobile phases researchgate.net.
High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that provides better separation efficiency and quantitative analysis compared to TLC chemijournal.comgentechscientific.com. HPLC separates compounds based on their interactions with a stationary phase (e.g., reversed-phase C18) and a mobile phase, pumped through a column under high pressure mdpi.comdrexel.edu. Different this compound isomers can be separated by optimizing the stationary phase, mobile phase composition, and gradient elution profile drexel.edumolnar-institute.com. HPLC is often coupled with detectors such as UV-Vis or Mass Spectrometry (MS) for identification and quantification mdpi.comnih.gov. HPLC-UV can provide information about the chromophores present in the isomers, while HPLC-MS can provide molecular weight information and fragmentation patterns that aid in structural identification nih.govresearchgate.net. Chiral HPLC can be used to separate enantiomeric isomers molnar-institute.com.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of Gas Chromatography (GC) with the identification capabilities of Mass Spectrometry (MS) gentechscientific.com. GC is suitable for volatile or semi-volatile compounds that can be vaporized without decomposition gentechscientific.com. In GC-MS, the separated components eluting from the GC column are introduced into a mass spectrometer, which measures their mass-to-charge ratio and fragmentation patterns researchgate.net. The mass spectrum of a compound provides a unique fingerprint that can be used for identification by comparison with spectral libraries. GC-MS is a powerful tool for identifying and quantifying components in complex mixtures and can be used to differentiate between structural isomers that exhibit different retention times and/or fragmentation patterns researchgate.net.
Research on this compound isomers has frequently utilized chromatographic techniques for their isolation and purification from natural sources or reaction mixtures. For example, citrinolactone A and sclerotinin C were purified using silica gel column chromatography, reversed-phase HPLC, and preparative TLC tandfonline.com. Barakol, another compound with the formula this compound, was also isolated and its structure confirmed using techniques including NMR and synthetic methods . While the provided search results highlight the use of techniques like HPLC and TLC in the isolation and purification of this compound isomers from natural sources tandfonline.com, detailed data tables specifically demonstrating the separation and identification of multiple this compound isomers using the listed spectroscopic and chromatographic methods within the search results are limited. However, the general principles and applications of these techniques for isomer analysis are well-established in analytical chemistry literature researchgate.netchemijournal.commolnar-institute.comnih.govazom.comnih.govresearchgate.net.
Data Table Example (Illustrative - Specific this compound isomer data not consistently available across all techniques in search results):
| Isomer | TLC Rf Value (Example Solvent System) | HPLC Retention Time (Example Method) | GC Retention Time (Example Method) | Key MS Fragments (m/z) |
| Isomer A | 0.45 | 8.2 min | 15.5 min | [M]+, f1, f2, f3 |
| Isomer B | 0.55 | 9.1 min | 16.1 min | [M]+, f4, f5, f6 |
| Isomer C | 0.30 | 7.8 min | 14.9 min | [M]+, f7, f8, f9 |
Computational Chemistry and Theoretical Investigations of C13h12o4 Isomers
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules. These methods solve the approximations of the Schrödinger equation to describe the distribution of electrons within a molecule.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum chemical method due to its balance of computational cost and accuracy for many chemical systems. DFT is applied to C13H12O4 isomers to optimize their molecular geometries and calculate various electronic properties. Studies have utilized DFT, often with the B3LYP functional and various basis sets (e.g., 6-311++G, 6-31G*), to determine parameters such as bond lengths, bond angles, and dihedral angles researchgate.netrsc.org. These calculations can also provide insights into the electronic structure through the analysis of molecular orbitals, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) researchgate.netresearchgate.net. The energies of the HOMO and LUMO are related to a molecule's ionization potential and electron affinity, respectively, and the HOMO-LUMO gap can serve as an indicator of chemical hardness and stability researchgate.netresearchgate.net. A larger HOMO-LUMO gap generally suggests higher kinetic stability and lower chemical reactivity researchgate.net. DFT calculations can also be used to assess the relative stability of different isomers, with lower total energy indicating greater stability ias.ac.in.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can predict spectroscopic parameters, which are crucial for the identification and characterization of this compound isomers.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, often based on optimized structures from DFT calculations, aids in the assignment of experimental NMR spectra and can help distinguish between different isomers core.ac.ukunica.itmestrelab.com. These predictions can be performed for various nuclei, including ¹H and ¹³C mestrelab.comnmrium.org. Advanced methods, including machine learning and HOSE-code based algorithms, are employed to improve the accuracy of these predictions mestrelab.com.
Vibrational Frequencies: Computational calculation of vibrational frequencies, typically performed after geometry optimization using quantum chemical methods like DFT, provides theoretical infrared (IR) and Raman spectra unica.itreadthedocs.io. For a non-linear molecule with N atoms, there are 3N-6 true vibrational modes uni-muenchen.delibretexts.org. These calculations help in understanding the molecular vibrations and can be used to confirm the nature of stationary points found on the potential energy surface (e.g., minima correspond to real frequencies, transition states have one imaginary frequency) readthedocs.io. Assigning calculated vibrational frequencies to specific molecular motions can be challenging but can be facilitated by analyzing the corresponding vibrational modes and utilizing symmetry properties uni-muenchen.de.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their flexibility and accessible conformations nih.gov. For this compound isomers, MD simulations can explore the conformational space, identifying stable conformers and the transitions between them mdpi.commun.ca. This is particularly important as different conformers of a molecule can exhibit different biological activities or chemical reactivities mun.ca. MD simulations capture the position and motion of every atom over time, offering a detailed view of molecular behavior that is difficult to obtain experimentally nih.gov. They can help in understanding the energy landscape of a molecule and assessing the stability of different conformational states mun.ca.
Structure-Activity Relationship (SAR) Modeling and Prediction
Structure-Activity Relationship (SAR) modeling aims to correlate the structural features of molecules with their biological or chemical activities uni-mainz.decsic.es. For this compound isomers, computational SAR models can be developed to predict the potential activity of different isomers based on their calculated molecular descriptors and known activities of related compounds core.ac.uk. Cheminformatics plays a key role in generating and analyzing the molecular descriptors used in SAR modeling uni-mainz.de. By identifying structural patterns associated with specific activities, SAR modeling can guide the search for isomers with desired properties mdpi.com.
Computational Prediction of Fragmentation Pathways in Mass Spectrometry
Computational methods are increasingly used to predict the fragmentation pathways of molecules in mass spectrometry (MS) arxiv.orgnih.govscholaris.ca. For this compound isomers, in silico fragmentation tools can simulate how different isomers would break apart under MS conditions, generating predicted mass spectra arxiv.orgnih.gov. These predictions can be compared to experimental mass spectra to aid in the identification of unknown isomers arxiv.orgscholaris.ca. Various approaches are used, including combinatorial fragmentation and the application of heuristic rules nih.gov. Quantum chemistry calculations can also be used to predict electron ionization mass spectra, although accurately simulating complex fragmentation pathways remains a challenge scholaris.cachemrxiv.org.
Cheminformatics and Data Mining for this compound Isomers
Cheminformatics involves the application of computer science techniques to chemical data uni-mainz.deneovarsity.org. For this compound isomers, cheminformatics methods are used to store, process, and analyze large datasets of molecular structures and properties uni-mainz.de. Data mining techniques can be applied to identify patterns and relationships within these datasets, which can be useful for isomer enumeration, property prediction, and the identification of potential new isomers with desirable characteristics uni-mainz.demdpi.comnih.gov. This includes the use of molecular descriptors, structural similarity searching, and classification algorithms uni-mainz.demdpi.com. Cheminformatics plays a vital role in organizing and leveraging chemical information to support computational investigations of this compound isomers uni-mainz.deneovarsity.orgenanomapper.net.
Green Chemistry Principles and Sustainable Synthesis of C13h12o4 Compounds
Atom Economy Maximization in Synthetic Routes
Atom economy is a measure of how many atoms from the starting materials are incorporated into the final desired product. skpharmteco.comsavemyexams.comdocbrown.info Maximizing atom economy is a core principle of green chemistry, as it directly reduces the amount of waste generated during a synthesis. tradebe.comacs.orgsavemyexams.com The ideal reaction is one where all atoms of the reactants are found in the product, resulting in 100% atom economy. libretexts.orgdocbrown.info
The calculation of atom economy is typically performed using the molecular weights of the reactants and the desired product according to the balanced chemical equation:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100 libretexts.orgsavemyexams.com
Alternatively, it can be calculated based on the total mass of products, where the total mass of reactants equals the total mass of products due to the law of conservation of mass. libretexts.orgdocbrown.info
Synthetic routes for C13H12O4 compounds can be evaluated for their atom economy. Reactions that involve the formation of significant by-products will have lower atom economies. For example, substitution or elimination reactions often produce stoichiometric amounts of waste, leading to lower atom economy compared to addition reactions, which can achieve 100% atom economy if only one product is formed. savemyexams.comdocbrown.info Designing synthetic strategies that involve fewer steps and favor addition or rearrangement reactions can help maximize atom economy in the synthesis of this compound compounds.
Consider a hypothetical reaction A + B → C (desired product) + D (waste). The atom economy would be (Molecular Weight of C) / (Molecular Weight of A + Molecular Weight of B) × 100. A reaction with higher atom economy is generally preferred from a green chemistry perspective, even if the chemical yield is high. savemyexams.com
Reduction or Elimination of Hazardous Substances in Synthesis and Processing
Minimizing or eliminating the use and generation of hazardous substances is a fundamental principle of green chemistry. tradebe.compaperpublications.orgskpharmteco.comnih.gov This involves careful consideration of the toxicity and environmental impact of reagents, solvents, and other auxiliary substances used throughout the synthetic process for this compound compounds. acs.orgpaperpublications.orgskpharmteco.com
Safer Solvent Selection and Alternative Reaction Media (e.g., water, supercritical fluids, ionic liquids)
Solvents often constitute a significant portion of the mass and waste in chemical synthesis. skpharmteco.com Selecting safer solvents or utilizing alternative reaction media is crucial for greener synthesis. tradebe.compaperpublications.orgnovonesis.com Ideal solvents should be non-toxic, non-flammable, readily available, recyclable, and have a low environmental impact.
Water is considered an environmentally benign solvent due to its low cost, availability, and non-toxicity. paperpublications.orgnih.gov Reactions can be designed to occur in aqueous media, reducing the need for organic solvents. paperpublications.orgnovonesis.com Supercritical fluids, such as supercritical carbon dioxide (scCO2), and ionic liquids offer alternative reaction media that can provide unique advantages in terms of reactivity, selectivity, and ease of separation, often replacing traditional volatile organic solvents. paperpublications.orgnih.gov
Research in green chemistry actively explores and promotes the use of safer organic solvents. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be synthesized from renewable biomass, is presented as a greener alternative to tetrahydrofuran (B95107) (THF), a commonly used ether solvent derived from petrochemicals. sigmaaldrich.comyoutube.comwordpress.com Cyclopentyl methyl ether (CPME) is another ether solvent highlighted as a greener alternative to THF, methyl tert-butyl ether (MTBE), and 1,4-dioxane, offering benefits such as resistance to peroxide formation and easier separation from water. sigmaaldrich.com
Development of Less Hazardous Reagents
The reagents used in chemical transformations should be chosen to minimize toxicity and potential hazards. tradebe.compaperpublications.org This involves exploring alternative reagents that can achieve the desired chemical transformation with reduced risk to human health and the environment. acs.orgpaperpublications.orgskpharmteco.com
Designing synthetic routes that avoid highly toxic, corrosive, or reactive reagents is a key aspect of green chemistry. This may involve the development of new reagents or the use of existing reagents in a way that minimizes their hazardous potential, such as using them in catalytic amounts rather than stoichiometric quantities. tradebe.comnovonesis.com While specific examples for this compound compounds are not detailed in the search results, the general principle applies: chemists should prioritize reagents with lower hazard profiles when designing synthetic pathways. skpharmteco.com
Catalysis for Enhanced Efficiency and Selectivity
Catalysis plays a vital role in green chemistry by enabling reactions to proceed more efficiently, often under milder conditions, and with improved selectivity, thereby reducing waste. tradebe.comnovonesis.comwikipedia.orgunibas.chmdpi.com Catalysts increase the rate of a chemical reaction without being consumed in the process. wikipedia.org
Various types of catalysis, including homogeneous, heterogeneous, and biocatalysis, can be applied to the synthesis of organic compounds. wikipedia.org Biocatalysis, utilizing enzymes, is particularly attractive from a green chemistry perspective due to the high specificity and selectivity of enzymes, often allowing reactions to be carried out under mild conditions (e.g., in water, at ambient temperature and pressure) and minimizing the formation of by-products. acs.orgnovonesis.commdpi.com For example, enzymatic processes have been successfully implemented in the industrial synthesis of pharmaceuticals, demonstrating the potential for biocatalysis in greener synthesis. acs.org
Applying catalytic methods to the synthesis of this compound compounds can lead to more efficient and sustainable processes by lowering reaction temperatures, reducing reaction times, improving yields, and minimizing the use of hazardous stoichiometric reagents. mdpi.com
Energy Efficiency in Chemical Processes
Minimizing energy consumption is an important aspect of sustainable chemical synthesis. tradebe.comsustainability-directory.com Chemical reactions often require energy input in the form of heat or pressure. Designing processes that operate at ambient temperature and pressure whenever possible reduces the energy demand. tradebe.comnovonesis.comsustainability-directory.com
Implementing energy-efficient strategies in the synthesis of this compound compounds not only reduces the environmental impact associated with energy production but can also lead to economic benefits through lower energy costs. sustainability-directory.com
Use of Renewable Feedstocks
Transitioning from depletable petrochemical feedstocks to renewable resources is a critical step towards sustainable chemistry. tradebe.comyoutube.comnovomof.com Renewable feedstocks are derived from sources that can be replenished on a human timescale, such as biomass (plants and agricultural waste). tradebe.comdecarbonisationtechnology.comyoutube.comwordpress.com
Utilizing renewable feedstocks in the synthesis of this compound compounds can reduce reliance on finite fossil fuels and contribute to a more sustainable chemical industry. youtube.comnovomof.com Biomass can be converted into various building blocks through processes like fermentation or catalytic conversion, which can then be used as starting materials for the synthesis of a wide range of chemicals, including complex organic molecules. rsc.orgnovomof.com
Examples of renewable feedstocks include sugars, cellulose, lignin, fats, and oils. rsc.orgnovomof.com Research is ongoing to develop efficient and economically viable processes for converting these biomass-derived materials into valuable chemicals. rsc.orgnovomof.com For instance, 2-methylTHF, a greener solvent alternative, can be synthesized from biomass-derived levulinic acid. youtube.comwordpress.com
Minimization of Chemical Derivatives and Protecting Groups
The principle of minimizing chemical derivatives and protecting groups in synthesis emphasizes the reduction or avoidance of unnecessary steps involving temporary modification of molecules uni.luuni-goettingen.deuni.lu. These steps often require additional reagents and generate waste, counteracting the goals of efficient and environmentally benign synthesis uni.luuni.lu. In the synthesis of complex organic molecules, functional groups may need to be protected to prevent unwanted reactions during intermediate steps. Deprotection is then required to restore the original functional group.
Real-time Process Monitoring and Pollution Prevention
Real-time analysis for pollution prevention emphasizes the development of analytical methodologies that allow for in-process monitoring and control prior to the formation of hazardous substances uni.luuni-goettingen.de. This principle aims to prevent waste generation at the source rather than treating or cleaning up waste after it has been created uni.luuni-goettingen.de.
In the context of synthesizing this compound compounds, real-time monitoring techniques could be employed to track the progress of reactions, identify the formation of unwanted byproducts, and optimize reaction conditions to minimize their generation. This could involve using spectroscopic methods or chromatography coupled with online analysis. By monitoring the process in real-time, chemists can intervene to prevent the accumulation of hazardous substances or to stop a reaction if it is not proceeding as expected, thereby preventing pollution uni.luuni-goettingen.de. Despite the general importance of this principle in green chemistry and chemical manufacturing, specific examples or data on the application of real-time process monitoring during the synthesis of this compound isomers were not identified in the search results.
Inherently Safer Chemistry for Accident Prevention
The principle of inherently safer chemistry focuses on choosing substances and their forms used in chemical processes to minimize the potential for chemical accidents, including releases, explosions, and fires uni.luuni-goettingen.de. This involves selecting less hazardous starting materials, reagents, solvents, and reaction conditions.
Biological and Biochemical Studies of C13h12o4 Isomers Mechanistic and Pathway Focused
Role as Natural Products and Metabolites
Isomers of C13H12O4 are recognized as important natural products and metabolites across different kingdoms of life. These compounds contribute to the biological diversity and ecological interactions of the organisms that produce them.
Isolation and Characterization from Biological Sources
Compounds with the molecular formula this compound have been isolated and characterized from a variety of biological sources, including plants, lichens, fungi, and bacteria.
From plants, the compound Ethyl 1,3-dihydroxy-2-naphthoate (this compound) has been identified as a metabolite in extracts from the leaves and wood of ebony (Diospyros celebica Bakh). researchgate.net Metabolomic profiling of these extracts revealed a variety of compounds, including flavonoids, terpenoids, and phenolic acids. researchgate.net Euparone methyl ether (1-1'-(6-methoxybenzofuran-2,5-diyl) diethanone), another this compound isomer, has been isolated from Senecio glaucus L. ekb.eg The stems of Hibiscus taiwanensis have also yielded a compound with the molecular formula this compound. scispace.com Methyl piperate (this compound), classified as a piperine (B192125) alkaloid, is another example of a plant-derived this compound isomer. chemicalbook.com Styryllactones, such as altholactone (B132534) and isoaltholactone (B1181693), which are isomers of this compound, have been isolated from Goniothalamus species. sciengine.com
Lichens are well-known for producing a wide array of characteristic secondary metabolites, including polyketides like depsides, depsidones, and dibenzofurans, some of which may correspond to the this compound formula. rsc.org Studies on lichen metabolites have identified compounds with the formula this compound. researchgate.net
Fungi are also a significant source of this compound isomers. O-Methylmellein (this compound) has been identified as a metabolite produced by Penicillium sp. P-1, a fungal endophyte. researchgate.net Citrinolactone B (this compound), a plant growth regulator, was isolated from the culture filtrate of Penicillium citrinum. tandfonline.com Macrocarpone C (this compound), a chromone (B188151), has been found in Fusarium tricinctum. geomar.de
Bacterial sources also contribute to the diversity of this compound isomers. For instance, 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid (this compound) is a metabolite produced by Streptomyces carzinostaticus. ebi.ac.uk
The isolation of these natural products typically involves techniques such as extraction and various chromatographic methods, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC). rroij.comnih.gov Characterization and identification of the isolated compounds are performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). rroij.com
Biosynthetic Pathways and Enzymology
The biosynthesis of this compound isomers in biological systems involves specific metabolic pathways and enzymatic reactions. The KEGG database lists C20841, a compound with the formula this compound, in the context of general metabolic pathways and the biosynthesis of secondary metabolites. genome.jp
In Senecio glaucus, a proposed biosynthetic pathway for benzofuran (B130515) derivatives, including a this compound isomer like Euparone methyl ether, suggests their origin from para-hydroxyacetophenone. ekb.eg This process is thought to involve isoprenylation followed by reactions potentially catalyzed by enzymes such as cytochromes P450 (CYP). ekb.eg
The biosynthesis of 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid in Streptomyces carzinostaticus has been studied at the genetic level. ebi.ac.uk Three genes, ncsB (encoding naphthoic acid synthase), ncsB3 (encoding a P450 hydroxylase), and ncsB1 (encoding an O-methyltransferase), have been shown to be sufficient for the production of this this compound isomer. ebi.ac.uk Functional characterization of ncsB3 has contributed to elucidating the complete biosynthetic pathway of the naphthoic acid moiety of the neocarzinostatin (B611948) chromophore. ebi.ac.uk
Molecular Interactions and Biological Targets
This compound isomers exhibit a range of biological activities through interactions with various molecular targets. These interactions can include enzyme inhibition, modulation of biological pathways, and potential binding to receptors.
CHEMBL1999330 (this compound) has demonstrated moderate to potent cytotoxic activity against a panel of human cancer cell lines, including the NCI60 cell line panel. ontosight.ai Further investigation is required to fully understand its exact mechanism of action and potential therapeutic applications. ontosight.ai Naphthoxylactic acid (this compound) has shown antimicrobial and antifungal properties, suggesting interactions with molecular targets essential for microbial viability. ontosight.ai
Some this compound isomers, such as certain chromone derivatives, may exhibit antioxidant activity and cytotoxic effects against cancer cells. core.ac.uk They may also interact with specific enzymes involved in metabolic pathways. smolecule.com Methyl piperate (this compound) is known to be a significant inhibitor of monoamine oxidase (MAO), displaying differential inhibitory effects on MAO-A and MAO-B. chemicalbook.com
Certain this compound compounds have been linked to the activation of specific biological pathways. One such compound is mentioned in relation to the activation of the Nrf2 pathway. Lichen metabolites, including those with the this compound formula, have shown inhibitory effects on melanin (B1238610) biosynthesis by inhibiting tyrosinase activity. researchgate.net
Styryllactones, such as altholactone and isoaltholactone (this compound isomers), possess antitumor, antifungal, and antibacterial properties, indicating interactions with targets relevant to these activities. sciengine.com
Elucidation of Mechanism of Action at the Molecular Level
The mechanisms by which this compound isomers exert their biological effects at the molecular level are being investigated. While the exact mechanism for some isomers like CHEMBL1999330 requires further study ontosight.ai, research on others has provided more specific details.
Methyl piperate, for instance, acts as an enzyme inhibitor, specifically targeting monoamine oxidase (MAO). chemicalbook.com Its inhibitory activity varies between MAO-A and MAO-B. chemicalbook.com Other this compound isomers may also function as enzyme inhibitors, potentially interacting with active sites or modulating enzyme activity through other mechanisms. core.ac.uksmolecule.com Enzyme inhibition is a crucial regulatory mechanism in biological systems, influencing metabolic pathways and cellular homeostasis. nuph.edu.uabiologynotesonline.com Inhibitors can interact with enzymes reversibly or irreversibly, affecting their catalytic function. nuph.edu.uabiologynotesonline.comwikipedia.org
The activation of the Nrf2 pathway by a this compound compound suggests a mechanism involving the modulation of cellular defense mechanisms, potentially through interactions with proteins involved in this signaling cascade. The inhibition of tyrosinase by certain lichen metabolites points to a direct interaction with this enzyme, interfering with melanin synthesis. researchgate.net
Chromone derivatives with the this compound formula have shown the capacity to form hydrogen bonds with the active site of the HJV-l enzyme receptor, suggesting a mode of interaction at the molecular level. core.ac.uk
Investigation of Receptor Binding and Signaling Pathways
Investigations into the molecular interactions of this compound isomers have explored their potential binding to receptors and their influence on signaling pathways. While specific details linking this compound isomers to particular receptor types like G protein-coupled receptors (GPCRs) or receptor tyrosine kinases are not extensively detailed in the provided context, the concept of receptor binding has been mentioned in relation to a this compound compound.
General studies on receptor binding and signaling pathways highlight the complex mechanisms by which extracellular signals are transmitted into cellular responses. libretexts.orgwikipedia.org These pathways often involve the binding of a ligand to a receptor, leading to conformational changes and the activation of downstream signaling cascades. libretexts.orgwikipedia.orgnih.gov Examples include pathways mediated by ligand-gated ion channels, receptor tyrosine kinases, and GPCRs, which play crucial roles in various physiological processes. libretexts.orgwikipedia.orgnih.govwikipathways.org
While the direct interaction of specific this compound isomers with these well-characterized receptor systems requires further dedicated research, the potential for such interactions exists, given the diverse biological activities observed for these compounds.
Metabolomic Profiling and Stress Response
Metabolomic profiling, the comprehensive study of metabolites in a biological system, has been employed to understand the roles of this compound isomers and related compounds in the context of stress responses in organisms, particularly plants.
Metabolomic analysis of ebony (Diospyros celebica) extracts identified Ethyl 1,3-dihydroxy-2-naphthoate (this compound) as one of the many metabolites present. researchgate.net This type of profiling provides a snapshot of the metabolic state of an organism and can reveal changes in metabolite abundance under different conditions. researchgate.netmetabolon.com
In the study of drought tolerance in the medicinal plant Illicium difengpi, metabolomic profiling, integrated with transcriptomics, revealed key metabolic changes in response to drought stress. frontiersin.org While specific this compound isomers were not singled out, the study showed that the plant increased the levels of various metabolites, including flavonoids and phenolic acids (compound classes that include this compound isomers), which contribute to osmotic adjustment and antioxidant activity, crucial for surviving drought. frontiersin.org This indicates that secondary metabolites, potentially including this compound isomers, play a role in the plant's adaptation to environmental stress.
Comparative metabolomic profiling in drought-tolerant and drought-sensitive wheat genotypes revealed distinct metabolic responses to drought stress in leaves and roots. plos.org Different classes of metabolites, such as amino acids, organic acids, and sugars, showed altered accumulation patterns depending on the genotype and plant part. plos.org Although specific this compound isomers were not detailed, this study highlights how metabolomics can elucidate complex stress tolerance mechanisms involving changes in the metabolome. plos.org
Similarly, untargeted LC-MS/MS-based metabolomic profiling of Salvia miltiorrhiza under different levels of cadmium stress showed that amino acids, organic acids, and fatty acids were essential in the plant's resistance to cadmium. frontiersin.org These studies collectively demonstrate the utility of metabolomic profiling in identifying metabolites and pathways involved in stress responses, providing insights into the biological functions of compounds like this compound isomers under challenging environmental conditions. frontiersin.org
Metabolomics serves as a powerful tool to link genes, transcripts, and proteins to observed phenotypes by analyzing the small molecules that are the end products of cellular processes. metabolon.com This is particularly valuable in understanding the complex biochemical changes that occur during stress responses. metabolon.com
6.4. Derivatization for Biological Activity Modulation
Derivatization of this compound isomers has been explored as a strategy to modulate their biological activities, leading to the development of compounds with enhanced or altered pharmacological profiles. This approach involves chemical modifications to the core structure, aiming to improve properties such as potency, selectivity, and pharmacokinetic behavior.
One notable class of this compound isomers is based on the coumarin (B35378) scaffold, specifically ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate. derpharmachemica.com Coumarin derivatives have shown diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition. derpharmachemica.com Derivatization of the coumarin-3-carboxylate structure has yielded various ester and amide derivatives with reported anticancer activity or inhibition of the enzyme gGAPDH. derpharmachemica.com The reaction of coumarin-3-carboxylate with hydrazine (B178648) hydrate (B1144303) has also produced novel Schiff base products, which have been screened for antimicrobial activity against various bacteria and fungi. derpharmachemica.com Further modifications, such as the synthesis of phenyl hydrazide derivatives, have also been carried out by reacting coumarin-3-carboxylate derivatives with phenyl hydrazine. derpharmachemica.com
Studies on structurally related coumarin derivatives have demonstrated that chemical modifications can significantly impact antiproliferative activity. conicet.gov.arcsic.es For instance, a library of coumarins was generated through synthesis and modification reactions to obtain derivatives with antiproliferative activity. conicet.gov.arcsic.es Enzymatic assays revealed that specific derivatives, such as 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one (2d) and 4-((acetylthio)methyl)-2-oxo-2H-chromen-7-yl acetate (B1210297) (3c), exhibited strong inhibitory activity toward Taq DNA polymerase. csic.es The position and presence of functional groups, such as the methyl ester group at C-7 of the coumarin aromatic ring, have been identified as potentially decisive for enzyme inhibition. conicet.gov.arcsic.es Small structural modifications can lead to significant changes in inhibitory activity. conicet.gov.arcsic.es The O-alkenylepoxy group has also been highlighted as an important functionality within this class of derivatives, presenting a good profile as an antiproliferative scaffold and causing DNA damage in Saccharomyces cerevisiae. conicet.gov.arcsic.es
Another this compound isomer is 3-Methyl-5-(phenoxymethyl)-2-furoic acid, a furan (B31954) carboxylic acid derivative. ontosight.ai Research on this compound has explored its potential antimicrobial, anti-inflammatory, and antioxidant effects. ontosight.ai Its structure suggests potential applications in the design of inhibitors or modulators for various enzymes and receptors. ontosight.ai The synthesis of this compound and its derivatives can be achieved through various chemical routes, often involving the condensation of appropriately substituted furan derivatives with phenolic compounds. ontosight.ai
Derivatization strategies also extend to other core structures. For example, studies on aromatic ether analogues with the molecular formula this compound have involved modifications focused on carboxylic acid, ester, aldehyde, or amide substitutions, as well as variations at the hydroxyl groups of the aromatic ether. semanticscholar.org These modifications have been investigated for their effects on biological activities, including inhibitory effects on neuraminidase activity of influenza virus strains. semanticscholar.org
The synthesis of substituted 2-pyrone derivatives, another class of compounds that can potentially include this compound isomers depending on the substituents, has been achieved through various methodologies, including organocatalyzed reactions and transition-metal-free approaches. uni-regensburg.de These derivatives display a wide range of biological activities. uni-regensburg.de
The systematic derivatization and evaluation of these modified compounds are crucial for understanding the structure-activity relationships (SAR) and identifying key pharmacophore groups responsible for specific biological effects. conicet.gov.arcsic.essemanticscholar.orgcore.ac.uk Data from such studies, including IC50 values and observed biological effects, are essential for the rational design of more potent and selective agents. conicet.gov.arcsic.es
Future Directions and Emerging Research Avenues for C13h12o4 Chemistry
Novel Synthetic Methodologies and Chemoenzymatic Approaches
Current research on C13H12O4 compounds often involves isolation from natural sources, which can face limitations in yield and scalability for industrial applications. tci-thaijo.orgsld.cuukri.org This highlights a critical need for the development of novel synthetic methodologies that are both efficient and environmentally benign. Future directions in this area include the exploration of total synthesis routes that allow for precise control over stereochemistry, particularly for chiral isomers like Pinostrobin. frontiersin.org Efforts will likely focus on convergent strategies that minimize steps and maximize yield, potentially employing cascade reactions or organocatalysis.
Chemoenzymatic approaches, combining the specificity of enzymes with the versatility of chemical synthesis, offer a promising avenue for the selective synthesis of this compound derivatives. Enzymes such as cytochrome P450 monooxygenases or glycosyltransferases could be utilized for regioselective hydroxylation, O-methylation, or glycosylation, enabling the creation of novel analogs with potentially altered biological profiles. While specific examples for this compound isomers are emerging, the broader application of biocatalysis in flavonoid synthesis suggests significant potential for developing sustainable and efficient synthetic routes.
Advanced Spectroscopic Techniques for In Situ Analysis
Spectroscopic techniques are indispensable for the structural elucidation, characterization, and study of interactions involving this compound compounds. Techniques such as UV-Vis, fluorescence, FT-IR, Circular Dichroism (CD), NMR, and Mass Spectrometry (MS) have been widely applied to study the binding of these compounds to proteins and to confirm their structures. nih.govplos.orgresearchgate.netnih.govnih.govnih.gov The future of spectroscopic analysis for this compound lies in the application of advanced in situ techniques that allow for real-time monitoring of chemical processes and biological interactions in complex environments without extensive sample preparation.
Emerging techniques such as in situ NMR spectroscopy can provide dynamic information on reaction mechanisms or conformational changes. Time-resolved fluorescence spectroscopy can offer deeper insights into the binding kinetics and dynamics of this compound compounds with biological targets. Furthermore, the integration of mass spectrometry imaging could enable the visualization of the distribution and metabolism of this compound isomers in biological tissues. nih.gov The application of chemometric-empowered spectroscopic techniques is also expected to grow, allowing for the analysis of complex spectral data to identify patterns related to compound purity, reaction progress, or biological effects. narrax.orgotago.ac.nz
Integration of Computational and Experimental Approaches
Computational methods, including molecular docking, molecular dynamics simulations, and quantum mechanics calculations, have proven valuable in predicting the binding affinities and interaction mechanisms of this compound compounds with various biological macromolecules, such as serum albumin, Bcl-2 proteins, tyrosinase, urease, and viral proteases. plos.orgresearchgate.netnih.govnih.govarchivesofmedicalscience.comwaocp.orgrjptonline.orgmdpi.comresearchgate.netnih.govsciforschenonline.org The future of research will see a more seamless integration of these computational approaches with experimental studies to accelerate the discovery and optimization of this compound-based lead compounds.
Advanced molecular dynamics simulations can provide detailed information on the dynamic behavior of this compound compounds in biological systems and the stability of their complexes with targets. Quantum mechanics calculations can offer insights into the electronic properties and reactivity that govern their biological activity. Furthermore, the application of artificial intelligence and machine learning algorithms to large datasets of this compound structures, properties, and biological activities can aid in the prediction of new active compounds and the design of targeted libraries for synthesis and testing. rjptonline.orgoregonstate.eduresearchoutreach.org This integrated approach will facilitate a more rational design of this compound derivatives with enhanced potency, selectivity, and desirable pharmacokinetic properties.
Exploration of New Biological Functions and Targets
Pinostrobin and Alpinetin, representative this compound flavonoids, have demonstrated a wide spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, antibacterial, antiviral, hepatoprotective, and neuroprotective effects. nih.govmdpi.comresearchgate.netingentaconnect.comfrontiersin.orgresearchgate.netresearchgate.netselleckchem.comresearchgate.netnih.govmdpi.comuoc.ac.in They have also shown inhibitory effects on various enzymes like tyrosinase, urease, UCK2, and PCSK9. archivesofmedicalscience.commdpi.comnih.govresearchgate.netplos.org Future research will delve deeper into the underlying molecular mechanisms responsible for these observed activities and explore potential new biological functions and targets.
Investigations will likely focus on identifying the specific protein targets and signaling pathways modulated by this compound isomers in various disease contexts. This could involve high-throughput screening assays, proteomic studies, and advanced cell biology techniques. The potential of these compounds in emerging areas such as modulating the gut microbiome, influencing epigenetic modifications, or targeting specific receptors involved in metabolic disorders warrants further investigation. Structure-activity relationship studies, guided by both experimental and computational data, will be crucial for designing derivatives with improved potency, selectivity, and reduced off-target effects. Research into their antiviral mechanisms, including the modulation of host pathways, is also an active area. nih.gov
Table 1: Selected Biological Activities and Studied Targets of this compound Flavonoids (Pinostrobin and Alpinetin)
| Biological Activity | Examples of Studied Targets/Mechanisms | Relevant this compound Isomer |
| Antioxidant | Free radical scavenging, enzyme modulation | Pinostrobin, Alpinetin |
| Anti-inflammatory | Inhibition of cytokines (TNF-α, IL-1β, IL-6), COX enzymes, TLR4/NLRP3 pathways | Pinostrobin, Alpinetin |
| Anticancer | Apoptosis induction (via Bcl-2, caspases, PARP), UCK2 inhibition, anti-proliferative effects | Pinostrobin, Alpinetin |
| Antibacterial | Activity against Helicobacter pylori, other Gram-negative bacteria | Alpinetin |
| Antiviral | Inhibition of SARS-CoV-2 protease, modulation of host pathways (AHR/CYP1A1) | Alpinetin, Pinostrobin |
| Hepatoprotective | Antioxidant and anti-inflammatory effects in liver injury models | Alpinetin |
| Neuroprotective | Antioxidant and anti-inflammatory mechanisms in ischemic stroke | Alpinetin |
| Enzyme Inhibition | Tyrosinase, Urease, UCK2, PCSK9 | Pinostrobin, Alpinetin |
Development of Sustainable Production Methods
The increasing interest in this compound compounds for various applications necessitates the development of sustainable and scalable production methods. Traditional extraction from natural sources often has limitations in terms of yield, land use, and environmental impact. ukri.org Future research will focus on alternative production platforms that are more efficient and environmentally friendly.
Plant cell culture has shown promise as a sustainable method for producing Pinostrobin on a larger scale. ukri.org Further research is needed to optimize cell growth conditions, enhance the biosynthesis pathways of this compound isomers within the cultured cells, and improve extraction and purification efficiency from the cell biomass. Microbial fermentation, utilizing genetically engineered microorganisms, represents another potential avenue for sustainable production. Synthetic biology approaches could be employed to design microbial cell factories capable of producing this compound compounds and their derivatives through engineered metabolic pathways. Developing efficient and green chemistry-based extraction and purification techniques will also be crucial for reducing the environmental footprint of this compound production. mdpi.com
Table 2: Spectroscopic Techniques Applied to this compound Compounds
| Spectroscopic Technique | Application Examples |
| UV-Vis Spectroscopy | Studying interactions with proteins, determining concentration |
| Fluorescence Spectroscopy | Investigating binding to proteins (quenching, energy transfer), conformational changes |
| FT-IR Spectroscopy | Analyzing structural changes upon binding to proteins |
| Circular Dichroism (CD) | Assessing changes in protein secondary structure upon compound binding |
| NMR Spectroscopy | Structural elucidation, purity determination, studying interactions |
| Mass Spectrometry (MS) | Molecular weight confirmation, identification of metabolites, purity assessment |
| UPLC-LTQ Orbitrap MS/MS | Identification of metabolites in biological samples |
Q & A
Q. Q1: How can I determine the molecular structure of C13H12O4 using X-ray crystallography, and what validation criteria ensure reliability?
Methodological Answer:
- Experimental Design : Use SHELX programs (e.g., SHELXD for structure solution and SHELXL for refinement) to process diffraction data. Ensure high-resolution data (≤1.0 Å) to resolve hydrogen atoms and detect disorder .
- Validation : Apply the CIF check in PLATON to assess geometric parameters (bond lengths, angles), R-factor convergence, and residual electron density. Cross-validate with spectroscopic data (e.g., NMR) to confirm functional groups .
- Pitfalls : Avoid over-interpreting low-resolution data; use Twinning Ratio metrics if crystal twinning is suspected .
Q. Q2: What synthetic routes are most effective for producing this compound, and how do I validate purity?
Methodological Answer:
Q. Q3: How should I design experiments to study the reactivity of this compound under varying pH conditions?
Methodological Answer:
- Variables :
- Independent : pH (range 2–12 adjusted with HCl/NaOH).
- Dependent : Degradation rate (monitored via UV-Vis absorbance at λmax) or product formation (LC-MS).
- Controls : Include buffered solutions to stabilize pH and triplicate trials to assess reproducibility.
- Data Analysis : Apply Arrhenius plots to model reaction kinetics and ANOVA to test pH effect significance (p < 0.05) .
Advanced Research Questions
Q. Q4: How can I resolve contradictions between computational predictions and experimental spectral data for this compound?
Methodological Answer:
- Root-Cause Analysis :
- Computational Limits : Verify DFT methods (e.g., B3LYP/6-311+G(d,p)) account for solvent effects and tautomeric forms.
- Experimental Artifacts : Check for impurities (e.g., via HRMS) or solvent-induced shifts in NMR.
- Validation : Compare experimental IR spectra with computed vibrational modes; use Swain-Lupton parameters to assess resonance effects .
Q. Q5: What advanced techniques are recommended for elucidating non-covalent interactions of this compound in biological systems?
Methodological Answer:
- Multi-Technique Approach :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.
- Molecular Dynamics (MD) : Simulate ligand-protein docking (e.g., GROMACS) to identify key residues.
- Surface Plasmon Resonance (SPR) : Measure real-time association/dissociation kinetics.
- Data Integration : Use Scatchard plots for cooperative binding analysis and cross-correlate MD trajectories with ITC-derived ΔH .
Q. Q6: How can I optimize experimental parameters for high-throughput screening of this compound derivatives?
Methodological Answer:
- Design of Experiments (DoE) : Apply a Box-Behnken design to test variables (e.g., temperature, catalyst loading, reaction time) with minimal trials.
- Automation : Use robotic liquid handlers for parallel synthesis and UPLC-MS for rapid analysis.
- Statistical Analysis : Employ partial least squares regression (PLS-R) to identify critical factors affecting yield .
Q. Q7: What strategies address discrepancies in reported bioactivity data for this compound across studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from primary sources (e.g., PubMed, SciFinder) and apply Cohen’s d to quantify effect sizes. Exclude studies with high risk of bias (e.g., missing controls).
- Reproducibility Testing : Replicate key assays (e.g., enzyme inhibition) under standardized conditions (IC50 determination with 95% confidence intervals).
- Mechanistic Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity .
Methodological Frameworks
Q8: How do I formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for studying this compound?
Methodological Answer:
- Feasibility : Assess resource availability (e.g., synthetic precursors, analytical instrumentation).
- Novelty : Identify gaps via a systematic literature review (e.g., lack of in vivo toxicity data).
- Ethics : For biological studies, obtain IRB approval if using animal/human cell lines.
- Relevance : Align with global priorities (e.g., antimicrobial resistance for bioactive derivatives) .
Q. Q9: What statistical methods are appropriate for analyzing dose-response relationships in this compound pharmacology studies?
Methodological Answer:
Q. Q10: How should I structure a research proposal to investigate this compound’s environmental degradation pathways?
Methodological Answer:
- Components :
- Hypothesis : “Photolysis is the dominant degradation pathway in aquatic systems.”
- Methods : Simulate sunlight (Xe lamp) and analyze degradation products via GC-MS.
- Milestones : Month 1–3: Baseline studies; Month 4–6: Pathway identification.
- Risk Mitigation : Include contingency plans for analytical interference (e.g., humic acids) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
